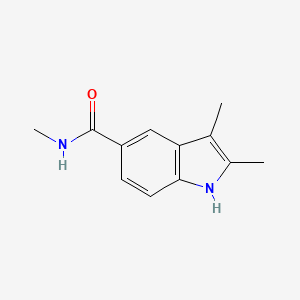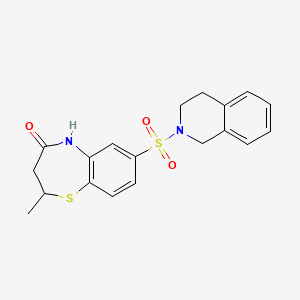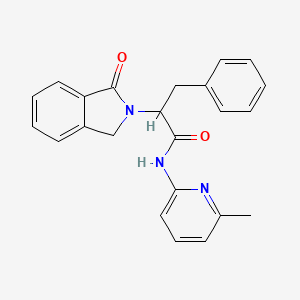
N,2,3-trimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,3-trimethyl-1H-indole-5-carboxamide is a chemical compound with the molecular formula C12H14N2O. It is also known as SKF 38393 and is a selective dopamine receptor agonist. This compound has been widely used in scientific research for its potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
The mechanism of action of N,2,3-trimethyl-1H-indole-5-carboxamide is not fully understood. However, it is known to be a selective dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
N,2,3-trimethyl-1H-indole-5-carboxamide has several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its therapeutic effects. Additionally, it has been shown to increase the activity of certain enzymes in the brain, which may also contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,2,3-trimethyl-1H-indole-5-carboxamide in lab experiments is that it is a selective dopamine receptor agonist. This means that it can be used to study the role of dopamine receptors in various diseases without affecting other neurotransmitter systems. However, one limitation of using this compound is that it is not very selective for specific dopamine receptor subtypes, which may make it difficult to study the specific roles of different dopamine receptor subtypes in various diseases.
Direcciones Futuras
There are several future directions for research on N,2,3-trimethyl-1H-indole-5-carboxamide. One area of research is to further investigate its potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and addiction. Additionally, research could be done to develop more selective dopamine receptor agonists that target specific dopamine receptor subtypes, which may be more effective in treating specific diseases. Finally, research could be done to investigate the long-term effects of N,2,3-trimethyl-1H-indole-5-carboxamide use, particularly in terms of its potential for addiction and abuse.
Métodos De Síntesis
The synthesis of N,2,3-trimethyl-1H-indole-5-carboxamide is a complex process that involves several steps. The most common method involves the reaction of 2,3-dimethylindole with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with methylamine to form the final product, N,2,3-trimethyl-1H-indole-5-carboxamide.
Aplicaciones Científicas De Investigación
N,2,3-trimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be useful in the treatment of this disease. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be useful in the treatment of this disorder as well. Furthermore, it has been shown to have potential in the treatment of addiction, particularly cocaine addiction.
Propiedades
IUPAC Name |
N,2,3-trimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-7-8(2)14-11-5-4-9(6-10(7)11)12(15)13-3/h4-6,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUPFXPDMYJYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethyl-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)
![4-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B7478566.png)


![Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate](/img/structure/B7478583.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7478588.png)
![2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione](/img/structure/B7478602.png)
![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)

![8-Methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7478640.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478651.png)